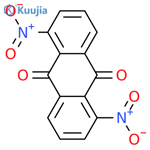

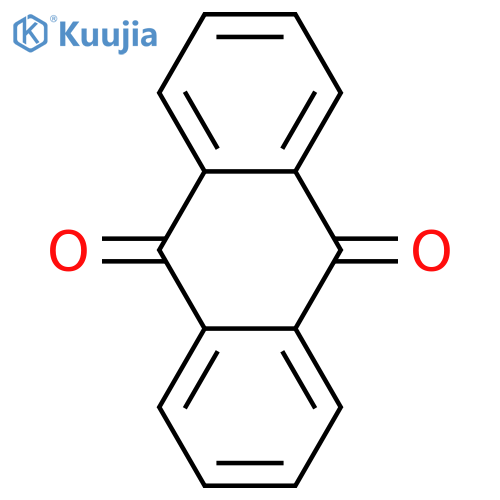

Cas no 84-65-1 (Anthraquinone)

Anthraquinone 化学的及び物理的性質

名前と識別子

-

- Anthracene-9,10-dione

- 9,10-Dioxoanthracene

- anthra-9,10-quinone

- Melting point standard Anthraquinone

- 9,10-Anthraquinone

- 9,10-Anthraquinone Solution

- Anthraquinone

- ANTHRAQUINONE(AS)

- 9,10-anthracenedione

- Dihydrodiketoanthracene

- Morkit

- Ordinary anthraquinone

- 9,10-dihydro-9,10-dioxoanthracene

- Hoelite

- Anthracenedione

- Anthradione

- Corbit

- 9,10-Anthrachinon

- Anthrapel

- 9,10-quinone

- Az-Q

- Anthrachinon

- Caswell No. 052A

- Anthraquinone [BSI:ISO]

- Bis-alkylamino anthraquinone

- 9,10-Anthrachinon [Czech]

- 9,10-Anthracendion

- EPA Pesticide Chemical Code 122701

- 030MS0JBDO

- Anthraquinone (8CI)

- 1,4,11,12-Tetrahydro-9,10-anthraquinone

- Anthracene-9,10-quinone

- Avipel

- DAQ-N

- DBLE 104

- Flight Control

- Flight Control Plus

- Kawasaki SAQ

- NSC 7957

- SAQ

- SAQ (quinone)

-

- MDL: MFCD00001188

- インチ: 1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H

- InChIKey: RZVHIXYEVGDQDX-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=CC=CC=2)C(=O)C2C1=CC=CC=2

- BRN: 390030

計算された属性

- せいみつぶんしりょう: 208.05200

- どういたいしつりょう: 208.05243

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積(TPSA): 34.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 34.1

じっけんとくせい

- 色と性状: 淡黄色針晶

- 密度みつど: 1.438

- ゆうかいてん: 284°C(lit.)

- ふってん: 379-381 °C(lit.)

- フラッシュポイント: 華氏温度:365°f< br / >摂氏度:185°C< br / >

- 屈折率: 1.5681 (estimate)

- ようかいど: 0.00007g/l

- すいようせい: <0.1 g/100 mL at 23 ºC

- あんていせい: Stable. Incompatible with strong oxidizing agents. Combustible.

- PSA: 34.14000

- LogP: 2.46200

- マーカー: 687

- かんど: 湿度に敏感である

- じょうきあつ: 1 mmHg ( 190 °C)

- ようかいせい: それは熱ベンゼンと熱トルエンに溶けやすいが、冷ベンゼンには溶けにくい。水、エタノール、エーテル、アセトン、トリクロロメタンなどの有機溶媒に微溶解し、濃硫酸に溶解する

Anthraquinone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H312,H317,H332

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 43

- セキュリティの説明: S36/37-S37/39-S26-S24

- RTECS番号:CB4725000

-

危険物標識:

- 包装グループ:III

- ちょぞうじょうけん:Store at room temperature

- TSCA:Yes

- 危険レベル:9

- リスク用語:R36/37/38; R43

Anthraquinone 税関データ

- 税関データ:

中国税関コード:

2914610000概要:

2914610000アントラキノン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914610000アントラセン−9,10−ジオン。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

Anthraquinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-71612-10.0g |

9,10-dihydroanthracene-9,10-dione |

84-65-1 | 95.0% | 10.0g |

$27.0 | 2025-03-21 | |

| Enamine | EN300-71612-0.05g |

9,10-dihydroanthracene-9,10-dione |

84-65-1 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A100705-500mg |

Anthraquinone |

84-65-1 | 500mg |

¥369.90 | 2023-09-04 | ||

| Enamine | EN300-71612-2.5g |

9,10-dihydroanthracene-9,10-dione |

84-65-1 | 95.0% | 2.5g |

$25.0 | 2025-03-21 | |

| ChemScence | CS-0008907-1kg |

Anthraquinone |

84-65-1 | 98.14% | 1kg |

$35.0 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017807-2.5kg |

Anthraquinone |

84-65-1 | 98% | 2.5kg |

¥412 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A64190-500g |

Anthraquinone |

84-65-1 | 98% | 500g |

¥68.0 | 2023-09-08 | |

| Life Chemicals | F0001-2133-2.5g |

9,10-Anthraguinone |

84-65-1 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Apollo Scientific | BIA4015-100g |

Anthraquinone |

84-65-1 | 100g |

£32.00 | 2025-02-19 | ||

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | EA7815-500g |

Anthraquinone |

84-65-1 | ≥99% | 500g |

¥350元 | 2023-09-15 |

Anthraquinone 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

1.2 Reagents: tert-Butyl hydroperoxide ; 30 min

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

Anthraquinone Raw materials

- 9,10-Dihydroanthracene

- 2-Benzoylbenzoic acid

- 9,10-Anthracenedione,9-one

- Anthrone

- 9,10-Epidioxyanthracene,9,10-dihydro-

Anthraquinone Preparation Products

Anthraquinone 関連文献

-

Roger-Charles Tissier,Baptiste Rigaud,Pierre Thureau,Miquel Huix-Rotllant,Maguy Jaber,Nicolas Ferré Phys. Chem. Chem. Phys. 2022 24 19452

-

2. Electron paramagnetic resonance, ENDOR and TRIPLE resonance of some 9,10-anthraquinone radicals in solution. Part 3.—HydroxyanthraquinonesReijo M?kel?,Mikko Vuolle J. Chem. Soc. Faraday Trans. 1990 86 2569

-

Qing-Xiang Liu,Deng-Che Wei,Dong-Xue Zhao,Xiao-Feng Sun,Zhi-Xiang Zhao,Jing Yan New J. Chem. 2017 41 4843

-

Sanjay Roy,Palash Mondal,Partha Sarathi Sengupta,Debasis Dhak,Ramesh Chandra Santra,Saurabh Das,Partha Sarathi Guin Dalton Trans. 2015 44 5428

-

Nadine Seidel,Torsten Hahn,Simon Liebing,Wilhelm Seichter,Jens Kortus,Edwin Weber New J. Chem. 2013 37 601

-

Qing-Xiang Liu,Ze-Liang Hu,Zhi-Xiang Zhao New J. Chem. 2018 42 20049

-

Julien E. Gautrot,Philip Hodge,Domenico Cupertino,Madeleine Helliwell New J. Chem. 2007 31 1585

-

M. Shaheer Malik,Reem I. Alsantali,Rabab S. Jassas,Abdulrahman A. Alsimaree,Riyaz Syed,Meshari A. Alsharif,Kulkarni Kalpana,Moataz Morad,Ismail I. Althagafi,Saleh A. Ahmed RSC Adv. 2021 11 35806

-

Ilaria Sorrentino,Marie Carrière,Hélène Jamet,Ilaria Stanzione,Alessandra Piscitelli,Paola Giardina,Alan Le Goff Analyst 2022 147 897

-

Lu Yang,Lan Qin,Yong Dou,Daopeng Zhang,Zhen Zhou,Suna Wang CrystEngComm 2020 22 5411

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Anthracenes Anthraquinones

- Anthraquinones

- Pesticide Chemicals Pesticide Active Ingredients Standard Substances

- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds

- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone

Anthraquinoneに関する追加情報

Anthraquinone (CAS No. 84-65-1): A Versatile Compound in Modern Industries

Anthraquinone (CAS No. 84-65-1) is a prominent organic compound widely recognized for its diverse applications across multiple industries. Structurally, it consists of a 9,10-anthraquinone backbone, which serves as the foundation for numerous derivatives. This compound is particularly valued for its role as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. Its unique chemical properties, including stability and reactivity, make it indispensable in both industrial and research settings.

One of the most significant uses of Anthraquinone is in the textile industry, where it acts as a key component in the production of vat dyes. These dyes are renowned for their exceptional colorfastness and resistance to fading, making them ideal for high-quality fabrics. Additionally, 84-65-1 is employed in the manufacturing of paper pulping agents, where it enhances the efficiency of the kraft process by reducing energy consumption and improving yield.

In recent years, Anthraquinone has gained attention in the renewable energy sector, particularly in redox flow batteries. Researchers are exploring its potential as an electrolyte due to its ability to undergo reversible redox reactions, which are critical for energy storage solutions. This aligns with the growing global focus on sustainable energy and carbon-neutral technologies, making CAS No. 84-65-1 a compound of interest for future innovations.

The pharmaceutical industry also benefits from Anthraquinone derivatives, which are used in the synthesis of certain medicinal compounds. For instance, some derivatives exhibit anti-inflammatory and antimicrobial properties, prompting further research into their therapeutic potential. This has led to increased searches for "Anthraquinone medical applications" and "84-65-1 in drug development," reflecting its relevance in modern medicine.

Environmental considerations are another hotspot tied to Anthraquinone. As industries strive for green chemistry practices, the compound's biodegradability and low toxicity profile are being reevaluated. Questions like "Is Anthraquinone environmentally friendly?" and "CAS 84-65-1 safety data" are frequently searched, highlighting public and regulatory interest in its ecological impact.

From a commercial perspective, the demand for Anthraquinone remains steady, driven by its irreplaceable role in niche markets. Suppliers and manufacturers often emphasize its high purity grades (e.g., "Anthraquinone 99% purity") to cater to specialized applications. The compound's pricing and availability are also common search queries, underscoring its economic significance.

In conclusion, Anthraquinone (CAS No. 84-65-1) is a multifaceted compound with enduring relevance in traditional and emerging fields. Its applications span from dye production to energy storage, reflecting its adaptability to evolving technological and environmental demands. As research continues to uncover new uses, this compound will likely remain a cornerstone of industrial and scientific progress.

84-65-1 (Anthraquinone) 関連製品

- 84-47-9(2-Tert-Butylanthraquinone)

- 81-64-1(Quinizarin)

- 131-58-8(2-Methylbenzophenone)

- 84-51-5(2-Ethylanthraquinone)

- 82-05-3(1,9-Benz-10-anthrone)

- 954-16-5(2,4,6-Trimethylbenzophenone)

- 577-16-2(2'-Methylacetophenone)

- 3029-32-1(6,13-Pentacenequinone)

- 72-48-0(Alizarin)

- 129-43-1(1-Hydroxyanthracene-9,10-dione)